Adb-hexinaca
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H30N4O2 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-hexylindazole-3-carboxamide |
InChI |
InChI=1S/C20H30N4O2/c1-5-6-7-10-13-24-15-12-9-8-11-14(15)16(23-24)19(26)22-17(18(21)25)20(2,3)4/h8-9,11-12,17H,5-7,10,13H2,1-4H3,(H2,21,25)(H,22,26) |
InChI Key |
PZMLDAGKYPJWHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)N)C(C)(C)C |
Origin of Product |
United States |
Chemical Synthesis, Precursors, and Structural Analogues of Adb Hexinaca
Retrosynthetic Analysis and Identification of Potential Precursor Compounds
The chemical structure of ADB-HEXINACA can be conceptually disassembled into key building blocks, guiding its synthetic strategy. It comprises an indazole core, an N-alkyl chain (specifically, a hexyl group), and a tert-leucinamide head group diva-portal.orgdiva-portal.orgmmu.ac.ukcaymanchem.comacs.org. Retrosynthetic analysis typically leads to the identification of the following essential precursor compounds:
Indazole Core: Derivatives of indazole-3-carboxylic acid serve as the foundational heterocyclic scaffold. These can be used directly or as ester intermediates diva-portal.orgdiva-portal.orgmmu.ac.ukcaymanchem.comacs.org.
Hexyl Tail Group: A hexyl halide, such as 1-bromohexyl, is required for the N-alkylation of the indazole ring system diva-portal.orgdiva-portal.orgmmu.ac.ukacs.org.
Tert-Leucinamide Head Group: The tert-leucinamide moiety is typically introduced using L-tert-leucinamide or its ester precursor, such as L-tert-leucine methyl ester hydrochloride diva-portal.orgdiva-portal.orgmmu.ac.ukcaymanchem.com. The use of chiral L-tert-leucine derivatives is key for obtaining the desired stereochemistry.
The general synthetic approach involves the N-alkylation of the indazole core, followed by an amide coupling reaction to attach the tert-leucinamide head group diva-portal.orgdiva-portal.orgmmu.ac.uk.
Methodologies for the Laboratory Synthesis of (S)-ADB-HEXINACA
The laboratory synthesis of this compound, particularly the pharmacologically relevant (S)-enantiomer, typically follows a multi-step process involving N-alkylation and amide coupling diva-portal.orgdiva-portal.orgmmu.ac.ukcaymanchem.com. A common synthetic pathway is outlined below:
N-Alkylation of the Indazole Core: Indazole-3-carboxylic acid is reacted with a hexyl halide (e.g., 1-bromohexyl) in the presence of a strong base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF). This step introduces the hexyl chain onto the nitrogen atom at the 1-position of the indazole ring diva-portal.orgdiva-portal.orgmmu.ac.uk.
Amide Coupling: The resulting N-hexyl-indazole-3-carboxylic acid is then coupled with L-tert-leucinamide or its hydrochloride salt. This reaction is commonly facilitated by peptide coupling reagents, such as TBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate), in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as acetonitrile (B52724) diva-portal.orgdiva-portal.orgmmu.ac.uk. If an ester derivative of tert-leucine is used as a precursor, a prior hydrolysis step with a base (e.g., NaOH) is necessary to generate the carboxylic acid before amide coupling diva-portal.orgdiva-portal.org.
Table 1: Key Precursors and Their Roles in this compound Synthesis
| Precursor Compound | Role in Synthesis |
| Indazole-3-carboxylic acid (or ester) | Provides the core heterocyclic structure. |
| 1-Bromohexyl (or other hexyl halide) | Alkylating agent to introduce the hexyl tail group onto the indazole nitrogen. |
| L-tert-Leucinamide (or ester) | Provides the tert-leucinamide head group, incorporating the chiral center. |
| Sodium Hydride (NaH) | Base used for deprotonation during the N-alkylation step. |
| Dimethylformamide (DMF) | Aprotic solvent commonly used for N-alkylation reactions. |
| TBTU (or other coupling reagents) | Facilitates the formation of the amide bond between the acid and amine components. |
| Triethylamine (TEA) | Base used in amide coupling reactions. |
| Acetonitrile (ACN) | Solvent for amide coupling reactions. |
Strategies for Purification and Purity Assessment of Synthesized this compound and Intermediates
Ensuring the purity and accurate structural identification of synthesized this compound and its intermediates is critical. Various chromatographic and spectroscopic techniques are employed for this purpose.
Purification: Intermediates and the final product are typically purified using techniques such as flash chromatography on silica (B1680970) gel columns diva-portal.org. The goal is to remove unreacted starting materials, byproducts, and impurities.
Purity Assessment and Structural Characterization: A suite of analytical methods is utilized:
Gas Chromatography-Mass Spectrometry (GC-MS): Widely used for the identification of the parent compound and assessment of its purity, particularly in forensic casework cfsre.orgmmu.ac.ukcaymanchem.com.
Liquid Chromatography-Mass Spectrometry (LC-MS): Including high-resolution techniques like LC-QTOF-MS, these methods are essential for identifying this compound, its metabolites, and assessing purity. They are also vital for analyzing complex mixtures found in seized materials cfsre.orgresearchgate.netresearchgate.netdiva-portal.orgdiva-portal.orgnih.govoup.comdiva-portal.orgresearchgate.netdiva-portal.orgdiva-portal.orgdiva-portal.org.
Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: Used to identify characteristic functional groups within the molecule mmu.ac.uk.
Synthesized reference standards of this compound and its analogues typically achieve high purities, often exceeding 95% or even 99.5%, as determined by these analytical methods diva-portal.orgdiva-portal.orgoup.com.
Table 2: Analytical Techniques for Characterization of this compound
| Technique | Primary Application(s) | Key Information Provided |
| GC-MS | Identification, Purity Assessment | Molecular weight, fragmentation patterns, retention time, presence of impurities. |
| LC-MS (including LC-QTOF-MS) | Identification, Purity Assessment, Metabolite Profiling | Accurate mass, fragmentation patterns, retention time, detection of trace compounds and metabolites. |
| ¹H NMR Spectroscopy | Structural Elucidation | Chemical environment of hydrogen atoms, connectivity, confirmation of functional groups. |
| ¹³C NMR Spectroscopy | Structural Elucidation | Chemical environment of carbon atoms, confirmation of molecular skeleton. |
| ATR-FTIR Spectroscopy | Functional Group Identification | Characteristic vibrational frequencies corresponding to functional groups (e.g., C=O, N-H, C-H). |
| Chiral Chromatography (HPLC) | Enantiomeric Purity Assessment | Separation and quantification of (R) and (S) enantiomers. |
Design and Synthesis of Structurally Related Analogs and Derivatives of this compound
The field of synthetic cannabinoids is characterized by continuous structural modification to evade regulatory controls and explore structure-activity relationships (SARs). This compound itself is an analogue of earlier compounds, differing primarily in its hexyl tail group compared to the butyl tail of ADB-BUTINACA and the pentyl tail of ADB-PINACA cfsre.orgwikipedia.orgresearchgate.netresearchgate.netresearchgate.net.
Research efforts have focused on synthesizing libraries of structurally related analogues by systematically varying the alkyl tail or the head group. Modifications to the tail group include the introduction of different chain lengths (e.g., butyl, pentyl, hexyl), unsaturation (e.g., 4-en-pentyl), or halogenation (e.g., 5-fluoropentyl) ugent.beresearchgate.netacs.orgacs.org. Similarly, variations in the head group, such as replacing the tert-leucinamide with tert-leucine methyl ester, have been explored ugent.beresearchgate.netresearchgate.netacs.orgacs.org.
Examples of such analogues synthesized and studied include ADB-FUBINACA, ADB-CHMINACA, ADB-BUTINACA, ADB-PINACA, 5F-ADB-PINACA, and MDMB-HEXINACA ugent.bewikipedia.orgresearchgate.netresearchgate.netresearchgate.netacs.orgcaymanchem.com. These syntheses are often part of broader SAR studies aimed at understanding how specific structural features influence binding affinity and efficacy at cannabinoid receptors ugent.belarvol.comacs.orgacs.org. Furthermore, the synthesis of potential metabolites of this compound is also a significant area of research, providing essential reference standards for toxicological analysis researchgate.netnih.govoup.comdiva-portal.orgresearchgate.netdiva-portal.orgdiva-portal.orgnih.gov.
In Vitro Pharmacological Characterization of Adb Hexinaca
Ligand Binding Studies at Cannabinoid Receptors (CB1 and CB2)
The initial step in understanding a compound's interaction with its target receptors involves assessing its binding affinity. For synthetic cannabinoids, this typically involves evaluating their ability to displace radiolabeled ligands from CB1 and CB2 receptors.
Determination of Receptor Binding Affinity (Ki) for ADB-HEXINACA
While this compound has been identified as a potent agonist in functional assays, specific binding affinity (Ki) values for this compound at the CB1 and CB2 receptors were not explicitly detailed in the reviewed literature snippets. Studies on related compound libraries indicate that many SCRAs exhibit high affinity for both CB1 and CB2 receptors, often in the low nanomolar range researchgate.netresearchgate.netnih.gov. However, precise Ki values for this compound are not provided in the available data.
| Receptor | Ki (nM) | Citation |
| CB1 | Not specified | N/A |
| CB2 | Not specified | N/A |
Note: Specific binding affinity (Ki) data for this compound was not found in the provided literature snippets.
Competitive Binding Profiles with Endogenous and Exogenous Cannabinoids
The provided literature does not detail competitive binding profiles of this compound against specific endogenous cannabinoids such as anandamide (B1667382) (AEA) or 2-arachidonoylglycerol (B1664049) (2-AG), nor against well-characterized exogenous cannabinoids like Δ⁹-THC. Such studies would typically involve directly comparing the displacement curves of this compound with those of known ligands to understand its relative binding potency and potential for cross-reactivity or differential binding characteristics.
Functional Assays of Cannabinoid Receptor Activity
Functional assays are crucial for determining how a ligand activates or modulates receptor activity after binding. These assays assess downstream signaling events initiated by receptor activation.
Assessment of Agonist Efficacy at CB1 and CB2 Receptors using G-protein Coupled Receptor (GPCR) Activation Assays
This compound has been characterized as a potent and efficacious agonist at the CB1 receptor using in vitro functional assays. Specifically, in a fluorescence-based membrane potential assay (MPA), this compound demonstrated significant activity.
CB1 Receptor: this compound exhibited a pEC50 (negative logarithm of the effective concentration producing 50% of the maximal response) of 7.87 ± 0.12, indicating high potency. The maximal efficacy (Emax) was measured at 124 ± 5%, classifying it as a full agonist at the CB1 receptor nih.gov.
Data regarding the functional activity of this compound at the CB2 receptor via MPA was not explicitly detailed in the provided snippets.
| Assay Type / Receptor | Parameter | Value | Citation |
| CB1 (MPA) | pEC50 | 7.87 ± 0.12 | nih.gov |
| CB1 (MPA) | Emax | 124 ± 5% | nih.gov |
| CB2 (MPA) | pEC50 | Not specified | N/A |
| CB2 (MPA) | Emax | Not specified | N/A |
Evaluation of Beta-Arrestin Recruitment and Receptor Internalization Kinetics
Beta-arrestin recruitment is a key downstream signaling event for G protein-coupled receptors (GPCRs) and plays a role in receptor desensitization and internalization. This compound has been evaluated for its ability to recruit β-arrestin 2 to the CB1 receptor.
CB1 Receptor (β-arrestin 2 Recruitment): In a β-arrestin 2 recruitment assay, this compound demonstrated a pEC50 of 8.27 ± 0.14 and an Emax of 793 ± 42.5%. These values indicate high potency and significant efficacy in recruiting β-arrestin 2 to the CB1 receptor nih.gov.
Data specifically detailing the kinetics of receptor internalization or β-arrestin recruitment for this compound at either CB1 or CB2 receptors were not found in the provided literature snippets.
| Assay Type / Receptor | Parameter | Value | Citation |
| CB1 (βarr2 Recruitment) | pEC50 | 8.27 ± 0.14 | nih.gov |
| CB1 (βarr2 Recruitment) | Emax | 793 ± 42.5% | nih.gov |
| CB2 (βarr2 Recruitment) | pEC50 | Not specified | N/A |
| CB2 (βarr2 Recruitment) | Emax | Not specified | N/A |
Investigation of Signal Transduction Pathways Mediated by this compound
Cannabinoid receptors (CB1 and CB2) are G protein-coupled receptors (GPCRs) that primarily signal through the Gi/o family of G proteins nih.govmdpi.comresearchgate.net. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, reduction of intracellular cyclic AMP (cAMP) levels, and modulation of mitogen-activated protein kinase (MAPK) pathways nih.govmdpi.commdpi.com. Additionally, CB1 receptor activation can influence ion channels and activate phospholipase C (PLC) pathways, leading to calcium mobilization nih.govmdpi.com.
The functional assays indicate that this compound acts as a Gβγ-coupled agonist at the CB1 receptor nih.gov, suggesting its activation of these canonical G protein-mediated pathways. Furthermore, its significant β-arrestin recruitment indicates engagement with the β-arrestin-dependent signaling cascade, which is involved in receptor desensitization and can also mediate distinct cellular responses nih.govmdpi.com. While specific detailed investigations into the precise signal transduction pathways modulated by this compound are not fully elucidated in the provided snippets, its activity in functional assays strongly implies activation of the well-established signaling cascades associated with CB1 receptor agonism.
Compound List:
this compound
Δ⁹-THC
Anandamide (AEA)
2-arachidonoylglycerol (2-AG)
CP55,940
JWH-018
WIN55,212-2
HU210
(R)-methanandamide
Assessment of this compound Interactions with Other Neurotransmitter Systems (e.g., Dopamine, Serotonin)
Research into the interactions of synthetic cannabinoid receptor agonists (SCRAs) with neurotransmitter systems beyond the cannabinoid receptors (CB1 and CB2) is an evolving field. While SCRAs primarily exert their effects through the endocannabinoid system, their complex pharmacological profiles suggest potential interactions with other neurochemical pathways.
Enzyme Interaction Studies Relevant to Biotransformation (e.g., Cytochrome P450 Isoforms, but excluding human metabolism in vivo effects)
The biotransformation of this compound in vitro has been investigated, primarily focusing on its metabolic pathways using human hepatocytes. These studies aim to identify metabolites that can serve as biomarkers for drug consumption and to understand the compound's metabolic fate. While these studies inherently involve enzymes responsible for drug metabolism, such as cytochrome P450 (CYP) isoforms, the provided literature does not detail specific in vitro studies assessing this compound's direct inhibitory or inductive effects on individual CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
Metabolic Pathways of this compound Identified In Vitro
Studies utilizing pooled human hepatocytes have identified a range of metabolites resulting from the biotransformation of this compound. The majority of these metabolic transformations occur on the hexyl tail of the molecule. Key identified pathways include:
Mono-hydroxylation: Introduction of a hydroxyl group onto the hexyl chain. Notable products include the 4-hydroxy-hexyl (M8) and 5-hydroxy-hexyl metabolites diva-portal.orgnih.govdiva-portal.org.
Ketone Formation: Oxidation of hydroxylated metabolites to form ketone groups. The 5-oxo-hexyl product (M9) has been identified as a major metabolite diva-portal.orgnih.govdiva-portal.org.
Di-hydroxylation: Addition of two hydroxyl groups to the molecule.
Carboxylic Acid Formation: Oxidation leading to the formation of a carboxylic acid group.
Terminal Amide Hydrolysis: Cleavage of the amide bond, leading to the formation of a carboxylic acid and an amine fragment. Products with and without a ketone at the 5-position (M16 and M13, respectively) have been identified diva-portal.orgnih.govdiva-portal.org.
Dihydrodiol Formation: Addition of a dihydrodiol moiety to the molecule.
Glucuronidation: Conjugation with glucuronic acid, a common phase II metabolic pathway.
A total of 16 distinct metabolites were identified in in vitro incubations with human hepatocytes, with several such as the 5-oxo-hexyl and 4-hydroxy-hexyl products being suggested as potential urinary biomarkers for this compound consumption diva-portal.orgnih.govdiva-portal.org. While these metabolic processes are known to be mediated by CYP enzymes, the specific isoforms involved and the potential for this compound to inhibit or induce these enzymes have not been detailed in the available research. Related compounds, such as ADB-BUTINACA, have been shown to be metabolized by CYP2C19, CYP3A4, and CYP3A5 who.int, suggesting that similar isoforms may be involved in this compound's metabolism. However, direct in vitro interaction studies (e.g., IC50 values for inhibition) of this compound with specific CYP isoforms are not presented.
Pre Clinical Pharmacokinetics and Metabolism of Adb Hexinaca in Vitro and Animal Models
Methodologies for In Vitro Metabolic Profiling (e.g., Human Hepatocytes, Liver Microsomes)
The in vitro metabolic profiling of ADB-HEXINACA has been primarily conducted using pooled human hepatocytes (HHeps) and pooled human liver microsomes (pHLMs). diva-portal.orgnih.gov These systems are well-established models for predicting human drug metabolism.
In a typical study, the (S)-enantiomer of this compound is incubated with pooled human hepatocytes over a period of time, such as 3 hours. diva-portal.orgnih.govdiva-portal.org Following the incubation, the samples are analyzed to identify the metabolites formed. diva-portal.org The analytical technique commonly employed is liquid chromatography–quadrupole time-of-flight mass spectrometry (LC–QTOF-MS), which allows for the separation and identification of various metabolites. diva-portal.orgnih.govdiva-portal.org
Similarly, in vitro assays using pHLMs are performed to confirm the metabolites detected in authentic human samples. nih.govunibo.it These assays involve incubating this compound with a reaction mixture containing pHLMs and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-regenerating system to facilitate Phase I metabolic reactions. unibo.it
The combination of these in vitro methodologies provides a comprehensive understanding of the metabolic fate of this compound, allowing for the identification of both Phase I and Phase II metabolites. diva-portal.orgdiva-portal.org
Identification and Structural Elucidation of Major Phase I Metabolites
Phase I metabolism of this compound involves a series of chemical modifications that increase the polarity of the compound, preparing it for subsequent elimination. Studies have identified numerous Phase I metabolites resulting from several key pathways. diva-portal.orgnih.gov In incubations with human hepatocytes, a total of 16 metabolites have been identified. diva-portal.orgnih.govdundee.ac.uk In authentic urine samples, thirty-two phase I metabolites were detected, with the main metabolites resulting from amide hydrolysis combined with either monohydroxylation or ketone formation at the hexyl moiety. nih.govresearchgate.net
Hydroxylation is a significant metabolic pathway for this compound. diva-portal.orgdiva-portal.org Mono-hydroxylation and di-hydroxylation products have been identified, with the majority of these modifications occurring on the hexyl tail. diva-portal.org
The most significant mono-hydroxylation product is the 4-hydroxy-hexyl metabolite. diva-portal.orgnih.govdiva-portal.org Other notable mono-hydroxylated metabolites include the 5-hydroxy-hexyl and 6-hydroxy-hexyl products. diva-portal.orgnih.govdiva-portal.org Hydroxylation can also occur on the indazole ring and the tert-butyl moiety, though these are considered less significant pathways. diva-portal.org A di-hydroxylated metabolite has also been reported. diva-portal.orgnih.gov
A prominent metabolic pathway for this compound is the formation of ketone metabolites, which occurs via an initial mono-hydroxylation followed by dehydrogenation. diva-portal.orgnih.govnih.gov The major metabolite identified in human hepatocyte incubations is the 5-oxo-hexyl product. diva-portal.orgnih.govdiva-portal.org The 4-oxo-hexyl metabolite has also been identified. nih.govdiva-portal.orgresearchgate.net The formation of ketone metabolites is a key biotransformation for this compound, with the 5-oxo-hexyl product being sufficiently abundant to be recommended as a urinary biomarker. diva-portal.orgnih.gov
Metabolic processes also include the formation of a carboxylic acid and the hydrolysis of the terminal amide group. diva-portal.orgnih.govdiva-portal.org Terminal amide hydrolysis results in the cleavage of the tert-leucinamide moiety. diva-portal.org This pathway can occur independently or in combination with other metabolic transformations, such as ketone formation. diva-portal.orgnih.gov The terminal amide hydrolysis product without other modifications is one of the three largest metabolites observed in vitro. diva-portal.orgresearchgate.net A metabolite formed by terminal amide hydrolysis in combination with a 5-positioned ketone has also been structurally confirmed. diva-portal.orgnih.govdiva-portal.org
Dihydrodiol formation is another identified Phase I metabolic pathway for this compound. diva-portal.orgdiva-portal.org This biotransformation has been observed in incubations with human hepatocytes. diva-portal.orgnih.gov While dihydrodiol formation has been reported for other synthetic cannabinoids, it is noted as a relevant pathway for this compound. diva-portal.orgdundee.ac.uk
Identification and Structural Elucidation of Major Phase II Metabolites (e.g., Glucuronidation)
Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate excretion. For this compound, the primary Phase II metabolic pathway identified is glucuronidation. diva-portal.orgdiva-portal.org
Interactive Data Table of this compound Metabolites
| Metabolite ID | Biotransformation Pathway(s) | Location of Modification | Relative Abundance Rank (in vitro) |
| M9 | Mono-hydroxylation + Dehydrogenation (Ketone Formation) | 5-position of hexyl tail | 1 |
| M8 | Mono-hydroxylation | 4-position of hexyl tail | 2 |
| M16 | Terminal Amide Hydrolysis | Amide bond | 3 |
| M6 | Mono-hydroxylation | 5-position of hexyl tail | 4 |
| M7 | Mono-hydroxylation | 6-position of hexyl tail | 5 |
| M13 | Terminal Amide Hydrolysis + Ketone Formation | Amide bond and 5-position of hexyl tail | 6 |
| M3 | Mono-hydroxylation + Glucuronidation | Indazole ring | 7 |
| M11 | Mono-hydroxylation + Dehydrogenation (Ketone Formation) | 4-position of hexyl tail | Not specified |
| M14 | Mono-hydroxylation | Indazole ring | 15 |
| M15 | Mono-hydroxylation | tert-butyl moiety | 13 |
| M1 | Di-hydroxylation | Not specified | Not specified |
| M2 | Mono-hydroxylation + Glucuronidation | Hexyl tail | Not specified |
| - | Carboxylic Acid Formation | Not specified | Not specified |
| - | Dihydrodiol Formation | Not specified | Not specified |
Structure-Metabolism Relationship Analysis for this compound and its Analogs
In vitro investigations utilizing human hepatocytes have been instrumental in elucidating the metabolic fate of this compound. nih.govnih.gov These studies reveal that the compound undergoes extensive biotransformation, with the majority of metabolic activity concentrated on the N-hexyl tail. nih.govresearchgate.net The primary metabolic pathways identified include mono-hydroxylation, di-hydroxylation, ketone formation (following mono-hydroxylation and dehydrogenation), and carboxylic acid formation. nih.govdiva-portal.org Additionally, terminal amide hydrolysis is a significant biotransformation route. nih.govresearchgate.net
The major metabolite formed is the 5-oxo-hexyl product (M9), while the most abundant mono-hydroxylation product is the 4-hydroxy-hexyl metabolite (M8). nih.govdntb.gov.ua The third most prominent metabolite results from terminal amide hydrolysis (M16). researchgate.net
A comparative analysis of this compound with its structural analogs demonstrates a clear structure-metabolism relationship. nih.gov The length and structure of the alkyl tail significantly influence the primary site of metabolism. For tert-leucinamide synthetic cannabinoids, those with longer alkyl chains, such as the hexyl group in this compound, tend to be metabolized more extensively on the tail. nih.gov Conversely, as the tail length decreases, as seen in the analog ADB-BUTINACA (with a butyl chain), there is a comparative increase in biotransformation on the indazole core. nih.gov
When compared to an analog with a bulkier, more rigid tail, such as ADB-CHMINACA (containing a cyclohexylmethyl moiety), differences in metabolic profiles are also observed. While ADB-CHMINACA also undergoes extensive metabolism on its tail, primarily through hydroxylation, the formation of ketone products is less significant compared to compounds with acyclic alkyl chains like this compound. nih.gov This suggests that the reduced steric hindrance of acyclic tails may facilitate greater interaction with metabolizing enzymes. nih.gov
| Compound | Alkyl Tail Structure | Primary Site of Metabolism | Key Metabolic Pathways |
|---|---|---|---|
| This compound | n-Hexyl | Alkyl Tail nih.govnih.gov | Ketone formation, Mono-hydroxylation, Amide hydrolysis nih.govresearchgate.net |
| ADB-BUTINACA | n-Butyl | Increased metabolism on Indazole Core (relative to longer chains) nih.gov | Hydroxylation (core and tail), Dihydrodiol formation nih.gov |
| ADB-CHMINACA | Cyclohexylmethyl | Alkyl Tail nih.gov | Extensive hydroxylation, minor ketone formation nih.gov |
Plasma Protein Binding Characteristics of this compound
The physicochemical properties of synthetic cannabinoid receptor agonists (SCRAs), particularly their lipophilic nature, strongly suggest extensive binding to plasma proteins. mdpi.comnih.gov This binding is a critical pharmacokinetic parameter, as it is the unbound, or free, fraction of a drug that can cross cell membranes to interact with target receptors and be distributed to tissues. mdpi.comd-nb.info The process is a reversible equilibrium between the bound and unbound states. mdpi.com
Experimental studies on a range of SCRAs have confirmed this high degree of plasma protein binding (PPB). researchgate.net Using equilibrium dialysis, the PPB for 11 different SCRAs was found to range from 90.8% to 99.9%. nih.govresearchgate.netresearchgate.net The structurally related analog, ADB-BUTINACA, was reported to have a PPB of 90.8%. researchgate.netresearchgate.net Human serum albumin (HSA) is a primary binding protein for many synthetic cannabinoids. mdpi.com
While specific experimental PPB values for this compound have not been detailed in the reviewed literature, its structural characteristics and high lipophilicity, which is comparable to or greater than that of ADB-BUTINACA, indicate that it is also highly bound to plasma proteins. nih.govresearchgate.net High PPB can influence a compound's pharmacokinetic profile, potentially reducing its rate of clearance and extending its duration of pharmacological effects compared to less-bound substances. nih.govresearchgate.net
| Compound Class / Specific Analog | Reported Plasma Protein Binding (%) | Method |
|---|---|---|
| Synthetic Cannabinoids (General Range) | 88.9% to 99.9% mdpi.com | Equilibrium Dialysis / Ultrafiltration mdpi.comresearchgate.net |
| ADB-BUTINACA | 90.8% researchgate.netresearchgate.net | Equilibrium Dialysis researchgate.net |
| BZO-HEXOXIZID | 99.9% researchgate.netresearchgate.net | Equilibrium Dialysis researchgate.net |
Absorption, Distribution, and Elimination Pathways in Relevant Animal Models (Methodological Aspects, Excluding In Vivo Effects/Safety)
Specific pharmacokinetic studies detailing the absorption, distribution, and elimination (ADME) of this compound in animal models have not been extensively reported. However, the methodological framework for conducting such research is well-established in the field of toxicokinetics. veteriankey.com These studies are crucial for understanding the disposition of a substance within a biological system. veteriankey.com
Absorption: The route of administration significantly influences absorption. For many synthetic cannabinoids, inhalation is a common route of consumption, which allows for rapid absorption through the pulmonary alveoli and swift entry into systemic circulation. mdpi.com In an animal model, such as a rat, oral administration (gavage) would also be a standard method to assess gastrointestinal absorption. nih.gov
Distribution: Following absorption, a compound's distribution is studied to determine its localization in various tissues. Given the lipophilic nature of SCRAs, wide distribution throughout the body, including accumulation in fatty tissues, is expected. mdpi.com A standard methodological approach involves administering a radiolabeled version of the compound (e.g., [14C]-ADB-HEXINACA) to an animal model. nih.gov The distribution can then be visualized and quantified over time using techniques like whole-body autoradiography. nih.gov This method provides a comprehensive map of where the parent compound and its metabolites accumulate, with studies on other compounds showing high concentrations in circulatory and visceral tissues shortly after administration. nih.gov
Elimination: The elimination phase determines how a compound is cleared from the body. Methodologically, this involves the collection of urine and feces from the animal model over a set period following administration of the test compound. nih.gov These samples are then analyzed, typically using liquid chromatography-mass spectrometry (LC-MS), to quantify the amount of parent drug and its various metabolites. nih.gov This analysis helps to identify the primary routes of excretion (renal or fecal) and the chemical nature of the excreted substances. nih.gov For many xenobiotics, metabolism, primarily in the liver, precedes excretion.
Compound Names Mentioned in this Article
| Abbreviation / Name | Full Chemical Name |
|---|---|
| This compound | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-hexyl-1H-indazole-3-carboxamide nih.gov |
| ADB-BUTINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide researchgate.net |
| ADB-PINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide researchgate.net |
| ADB-CHMINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide researchgate.net |
| MDMB-HEXINACA | N/A (Envisioned structural analog) nih.gov |
| BZO-HEXOXIZID | N/A researchgate.net |
Advanced Analytical Methodologies for the Detection and Quantitation of Adb Hexinaca
Chromatographic Techniques for Separation and Detection
Chromatographic methods are fundamental for separating complex mixtures and isolating target analytes before detection and identification by mass spectrometry or other detectors.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted technique for the analysis of volatile and semi-volatile compounds, including many synthetic cannabinoids. The development of a validated GC-MS method for ADB-HEXINACA involves optimizing chromatographic separation and mass spectrometric detection parameters to ensure reliable identification and quantification.
A typical GC-MS method for this compound involves using a capillary column, such as an Agilent J&W DB-1, with helium as the carrier gas. The injection port and transfer line are maintained at elevated temperatures to ensure efficient vaporization and transfer of the analyte to the mass spectrometer. Electron ionization (EI) at 70 eV is commonly used, generating characteristic fragment ions that aid in compound identification. Method validation typically includes assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method's suitability for forensic applications. For instance, a validated GC-EI-MS method has demonstrated an LOD of 1.7 μg/mL and an LOQ of 5.8 μg/mL for this compound in seized samples.
Table 1: Representative GC-MS Parameters for this compound Analysis
| Parameter | Value | Source |
| Instrument | Agilent 5975 Series GC/MSD System | cfsre.org |
| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) | cfsre.org |
| Carrier Gas | Helium | cfsre.org |
| Injection Port Temp. | 265 °C | cfsre.org |
| Transfer Line Temp. | 300 °C | cfsre.org |
| MS Source Temp. | 230 °C | cfsre.org |
| MS Quad Temp. | 150 °C | cfsre.org |
| Oven Program | 50 °C for 0 min, then 30 °C/min to 340 °C for 2.3 min | cfsre.org |
| MS Scan Range | 40-550 m/z | cfsre.org |
| Retention Time | ~7.97 min | cfsre.org |
| LOD (Validated Method) | 1.7 μg/mL | mmu.ac.uk |
| LOQ (Validated Method) | 5.8 μg/mL | mmu.ac.uk |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique, particularly valuable for analyzing polar or thermally labile compounds and their metabolites in biological matrices. LC-MS/MS methods for this compound typically involve reversed-phase liquid chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
The mobile phase usually consists of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile), with a gradient elution program optimized for chromatographic resolution. LC-MS/MS offers high specificity through the selection of precursor and product ions, making it suitable for targeted analysis. The development of these methods often includes rigorous validation steps to ensure reliability in forensic and clinical settings.
Table 2: Representative LC-MS/MS Parameters for this compound Analysis
| Parameter | Value | Source |
| Mobile Phase A | Ammonium acetate (B1210297) in water (10 mM, pH 7.4) | diva-portal.org |
| Mobile Phase B | Acetonitrile (B52724) | diva-portal.org |
| Gradient Elution | 0–12.0 min (5% to 95% B), 12.0–14.0 min (95% B), 14.0–14.5 min (95% to 5% B), 14.5–16.0 min (5% B) | diva-portal.org |
| Retention Time | ~1.63 min | diva-portal.org |
| Transition (m/z) | 358.83 → 228.83 | diva-portal.org |
High-Resolution Mass Spectrometry (HRMS/LC-QTOF-MS) for Non-targeted Screening and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS), often coupled with Liquid Chromatography (LC-HRMS) using techniques like Quadrupole Time-of-Flight (LC-QTOF-MS), is indispensable for non-targeted screening and the identification of unknown compounds and their metabolites. This approach allows for the accurate determination of elemental composition based on precise mass measurements, facilitating the elucidation of structures without prior knowledge of the target analyte.
LC-QTOF-MS has been instrumental in identifying the phase I metabolites of this compound. Studies have reported the identification of up to 16 metabolites formed through processes such as mono-hydroxylation, di-hydroxylation, ketone formation, carboxylic acid formation, terminal amide hydrolysis, dihydrodiol formation, and glucuronidation. The majority of these metabolic transformations occur on the hexyl tail, yielding products like the 5-oxo-hexyl (M9) and 4-hydroxy-hexyl (M8) metabolites, which are considered major products. Certain metabolites, such as those resulting from amide hydrolysis combined with monohydroxylation or ketone formation (e.g., M15 and M26), have been suggested as reliable urinary biomarkers for confirming this compound consumption. HRMS is also crucial for retrospective data analysis, enabling the identification of compounds that were not initially targeted.
Table 3: Identified this compound Metabolites via LC-QTOF-MS
| Metabolite Identifier | Primary Metabolic Modification | Significance/Biomarker Potential |
| M9 | 5-oxo-hexyl formation | Major metabolite nih.govdiva-portal.orgdiva-portal.org |
| M8 | 4-hydroxy-hexyl formation | Most significant mono-hydroxylation product nih.govdiva-portal.orgdiva-portal.org |
| M15 | Amide hydrolysis + oxidation | Recommended as urinary biomarker researchgate.netnih.gov |
| M26 | Amide hydrolysis + oxidation | Recommended as urinary biomarker researchgate.netnih.gov |
| M16 | Terminal amide hydrolysis | Third largest metabolite nih.govdiva-portal.orgdiva-portal.org |
| M13 | Terminal amide hydrolysis + ketone | Confirmed by reference standards nih.govdiva-portal.orgdiva-portal.org |
| M6 | 5-hydroxy-hexyl formation | Second largest mono-hydroxylated metabolite nih.govdiva-portal.orgdiva-portal.org |
| M7 | 6-hydroxy-hexyl formation | Not chromatographically resolved from M6 nih.govdiva-portal.orgdiva-portal.org |
| M11 | 4-oxo-hexyl formation | Confirmed by reference standards nih.govdiva-portal.orgdiva-portal.org |
Spectroscopic Approaches for Structural Confirmation and Characterization
Spectroscopic techniques provide complementary information for confirming the chemical structure and purity of this compound and its related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR and carbon (¹³C) NMR, is a cornerstone for definitive structural elucidation. These techniques provide detailed information about the atomic connectivity and electronic environment within a molecule. NMR is essential for confirming the structure of synthesized reference standards and for verifying the identity of this compound in seized materials, often used in conjunction with GC-MS and LC-QTOF-MS. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) and TOCSY (Total Correlation Spectroscopy) can further aid in establishing the carbon skeleton and proton assignments, respectively, for complex molecules.
Infrared (IR) and Raman Spectroscopy for Material Characterization Methodologies
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used for the direct analysis of solid or liquid samples, offering a non-destructive method for material characterization. While IR analysis of this compound extracts has sometimes yielded limited information due to low sample concentration or high background noise, Raman spectroscopy has shown promise for the non-destructive detection of synthetic cannabinoids, including related indazole-3-carboxamide structures, in seized materials like paper stamps. Raman spectroscopy's ability to provide real-time data and distinguish between different crystalline phases makes it a valuable tool in forensic analysis, especially when sample preservation is critical.
Compound List:
ADB-CHMINACA
ADB-FUBINACA
this compound
ADB-INACA
ADB-PINACA
ADB-BINACA (ADB-BUTINACA)
ADB-4en-PINACA
ADB-5'Br-BINACA
ADB-5'Br-BUTINACA
ADB-50Br-INACA
ADB-50Br-BUTINACA
ADB-FUBIATA
ADB-PHETINACA
AB-CHMINACA
BZO-CHMOXIZID
BZO-4en-POXIZID
BZO-HEXOXIZID (MDA-19)
BZO-POXIZID
CH-PIATA
delta-9-tetrahydrocannabinol (THC)
EDMB-PINACA
5F-AB-PICA
5F-ADB-PINACA
5F-AMB
5F-BZO-POXIZID
5F-EMB-PICA
5F-3,5-AB-PFUPPYCA
5F-MDMB-PICA
5F-MDMB-PINACA
4F-ADB
4F-ABUTINACA
4F-MDMB-BICA
4F-MDMB-BINACA
JWH-019
MDMB-4en-PICA
MDMB-4en-PINACA
MDMB-BENZICA
MDMB-5'Br-INACA
MDMB-50Br-INACA
MDMB-CHMICA
MDMB-INACA
MMB-4en-PICA
MMB-4en-PINACA
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-hexyl-1H-indazole-3-carboxamide (this compound)
Development and Utilization of Certified Reference Standards for this compound and its Metabolites
Certified Reference Standards (CRSs) are indispensable for the accurate identification and quantification of this compound and its metabolites. These standards serve as benchmarks, ensuring the reliability and comparability of analytical results across different laboratories and studies researchgate.netnih.govcaymanchem.comcaymanchem.com. The development of CRSs typically involves the synthesis of high-purity this compound and its identified metabolites, followed by rigorous characterization and certification processes.
Research has identified numerous metabolites of this compound, primarily resulting from phase I biotransformation processes such as mono-hydroxylation, di-hydroxylation, ketone formation, carboxylic acid formation, and terminal amide hydrolysis, with many occurring on the hexyl tail nih.govresearchgate.net. For instance, metabolites like the 5-oxo-hexyl product (M9) and the 4-hydroxy-hexyl product (M8) have been identified and confirmed by comparison to synthesized reference standards nih.govresearchgate.net. Other identified metabolites for which reference standards are crucial include the 5-hydroxy-hexyl (M6) and 6-hydroxy-hexyl (M7) metabolites, terminal amide hydrolysis products (M16, M13), and the 4-oxo-hexyl metabolite (M11) nih.govresearchgate.net. The availability of these CRSs allows for the precise calibration of analytical instruments and the validation of analytical methods, thereby enhancing the confidence in identifying and quantifying this compound and its metabolic products in biological and seized samples researchgate.netnih.govcaymanchem.comcaymanchem.com.
Sample Preparation Strategies for Complex Matrices (e.g., Seized Materials)
Analyzing this compound in complex matrices, such as seized powders or biological fluids, requires effective sample preparation strategies to isolate, purify, and concentrate the analyte while removing interfering substances. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed techniques for sample cleanup and analyte enrichment researchgate.netnih.govnih.gov.
For seized materials, direct analysis or simple dilution in a solvent like methanol (B129727) followed by Gas Chromatography-Mass Spectrometry (GC-MS) has been reported for initial identification and profiling researchgate.netcfsre.org. SPE is particularly advantageous as it can simplify sample matrices, remove interfering compounds, and concentrate analytes, leading to improved sensitivity and cleaner chromatograms researchgate.netnih.govnih.govaffinisep.com. For instance, SPE methods using reversed-phase silica-based sorbents have been developed for the analysis of synthetic cannabinoid metabolites in urine, demonstrating good recoveries and reduced matrix effects nih.gov. The choice of SPE sorbent and elution solvent is critical for optimizing recovery and selectivity for this compound and its metabolites researchgate.netaffinisep.com. Liquid-phase microextraction (LPME) is another technique that can be used for sample preparation, offering advantages in sensitivity and reduced solvent consumption nih.gov. The development of efficient extraction protocols is essential for obtaining accurate and reproducible results, especially when dealing with trace amounts of the compound in challenging matrices researchgate.netnih.gov.
Method Validation Parameters: Sensitivity, Specificity, Linearity, Accuracy, Precision, Limits of Detection/Quantitation
The validation of analytical methods for this compound is paramount to ensure their suitability for forensic and toxicological applications. Key validation parameters, as outlined by guidelines such as ICH Q2(R2), include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) patsnap.comcertified-laboratories.com.
Sensitivity : This is assessed by the LOD and LOQ. For a GC-EI-MS method developed for this compound in seized samples, an LOD of 1.7 µg/mL and an LOQ of 5.8 µg/mL were reported researchgate.netmmu.ac.uk. In other studies focusing on metabolites in urine, LODs ranged from 0.025 ng/mL to 0.5 ng/mL using LC-MS/MS nih.gov.
Specificity/Selectivity : The method must be able to accurately measure this compound without interference from other compounds present in the sample matrix patsnap.comcertified-laboratories.com. This is typically achieved through the use of selective detection techniques like tandem mass spectrometry (MS/MS) or by comparing mass spectral data with reference standards researchgate.netcfsre.orgmmu.ac.uk.
Linearity : This parameter demonstrates that the method's response is directly proportional to the analyte concentration over a defined range patsnap.comcertified-laboratories.com. Calibration curves generated using this compound reference standards are used to establish linearity, with reported R² values often exceeding 0.99 for validated methods researchgate.netmmu.ac.uk.
Accuracy : Accuracy measures how close the measured value is to the true value patsnap.comcertified-laboratories.com. It is often assessed by analyzing spiked samples with known concentrations of this compound and comparing the results to the expected values.
Precision : Precision refers to the agreement between independent measurements obtained under stipulated conditions patsnap.comcertified-laboratories.com. It is evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision), with acceptable relative standard deviations (RSDs) typically below 20% researchgate.netresearchgate.net.
Forensic Chemistry and Legal Classification of Adb Hexinaca
Detection and Identification of ADB-HEXINACA in Seized Materials and Forensic Casework
The detection and identification of this compound in seized materials and forensic casework rely on a combination of advanced analytical techniques. Given the compound's novelty and its presence in complex matrices such as herbal mixtures, infused papers, and biological samples, sophisticated instrumentation is essential for unambiguous identification. unodc.orgcfsre.orgnih.gov
Forensic laboratories commonly employ a multi-step analytical workflow. Initially, presumptive tests may be used to indicate the possible presence of a synthetic cannabinoid, but these have limited selectivity for a large and diverse group of substances. unodc.org Therefore, confirmatory analysis using highly selective and sensitive techniques is mandatory.
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are the primary analytical methods for the identification of this compound. cfsre.org GC-MS provides characteristic fragmentation patterns of the molecule, which can be compared against a reference standard for positive identification. cfsre.org LC-QTOF-MS offers high-resolution mass accuracy, enabling the determination of the elemental composition of the parent compound and its metabolites, which is particularly useful in distinguishing between structurally similar analogs. cfsre.org
In forensic toxicology, the analysis of biological samples such as blood and urine is crucial to determine consumption. This requires the identification of this compound's metabolites. Research has shown that this compound undergoes extensive phase I metabolism, primarily through amide hydrolysis in combination with either monohydroxylation or ketone formation at the hexyl moiety. nih.gov The monitoring of these specific metabolites is recommended as proof of consumption. nih.gov For instance, the 5-oxo-hexyl and 4-hydroxy-hexyl metabolites have been suggested as key biomarkers for detecting this compound intake. nih.gov
The following table summarizes the key analytical techniques used in the forensic analysis of this compound:
| Analytical Technique | Application | Key Findings/Capabilities |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification in seized materials. | Provides characteristic mass spectra for comparison with reference standards. cfsre.org |
| Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) | Identification in seized materials and biological samples. | Offers high-resolution mass data for accurate mass determination of the parent drug and its metabolites. cfsre.orgdiva-portal.org |
Emergence Patterns and Trends of this compound in Illicit Drug Markets
This compound is a relatively new synthetic cannabinoid receptor agonist (SCRA) that emerged on the illicit drug market in early 2021. wikipedia.org Its appearance is part of a continuing trend where novel psychoactive substances (NPS) are synthesized to circumvent existing drug laws. oup.com
The first detections of this compound were reported in the United Kingdom and the United States in April 2021. diva-portal.orgnih.gov In the UK, it was identified in seized herbal material, while in the US, it was found in a seized herbal sample. diva-portal.orgnih.gov By May 2021, it was also detected on blotter papers in Scottish prisons. diva-portal.orgnih.gov Since its initial appearance, this compound has become one of the more prevalent SCRAs in the UK. diva-portal.orgnih.gov In the United States, the National Forensic Laboratory Information System (NFLIS) recorded 118 drug reports involving this compound in 2021. diva-portal.orgnih.gov
In Germany, the prevalence of this compound has been described as relatively low, with fluctuating periods of higher prevalence and total absence. nih.govconsensus.app A study of SCRA-positive urine samples collected for abstinence control in Freiburg up to December 2022 found this compound in 3.5% of the samples. nih.gov In SCRA-positive blood/serum samples from the same period, the prevalence was 5.5%. nih.gov
The emergence of this compound and other similar compounds is often a response to legislative changes, particularly class-wide bans on SCRAs in producer countries like China. researchgate.net This leads to the introduction of new analogs with slightly modified chemical structures to stay ahead of legal controls. researchgate.net
The following table provides a timeline of the emergence of this compound in different regions:
| Date | Region | Details of Detection |
|---|---|---|
| April 2021 | United Kingdom | Identified in seized herbal material. diva-portal.orgnih.gov |
| April 2021 | United States | Identified in a seized herbal sample. diva-portal.orgnih.gov |
| May 2021 | Scotland | Detected on blotter papers in prisons. diva-portal.orgnih.gov |
| Up to Dec 2022 | Germany | Detected in 3.5% of SCRA-positive urine samples and 5.5% of SCRA-positive blood/serum samples in a study. nih.gov |
Legal and Regulatory Status of this compound in International Conventions and National Jurisdictions
The legal and regulatory status of this compound varies by country, reflecting the ongoing challenge for legislative bodies to keep pace with the rapid emergence of new psychoactive substances. As of now, this compound is not specifically listed under the international drug control conventions. who.int However, many countries have implemented their own controls on this substance.
In the United States , this compound is classified as a Schedule I controlled substance. wikipedia.org This classification means it has a high potential for abuse, no currently accepted medical use in treatment, and a lack of accepted safety for use under medical supervision. cfsre.org While not explicitly federally scheduled initially, its structural similarity to other scheduled synthetic cannabinoids like ADB-PINACA likely brought it under the purview of the Analogue Act. cfsre.org
In the United Kingdom , this compound is controlled as a Class B drug under the Misuse of Drugs Act 1971. wikipedia.org This classification includes a wide range of synthetic cannabinoids.
In Canada , this compound is listed as a Schedule II substance. wikipedia.org
In Germany , this compound is subject to the New Psychoactive Substances Act (NpSG), which restricts its use to industrial and scientific purposes only. wikipedia.org
The following table summarizes the legal status of this compound in selected jurisdictions:
| Jurisdiction | Legal Status | Controlling Legislation |
|---|---|---|
| United States | Schedule I | Controlled Substances Act wikipedia.org |
| United Kingdom | Class B | Misuse of Drugs Act 1971 wikipedia.org |
| Canada | Schedule II | Controlled Drugs and Substances Act wikipedia.org |
| Germany | Industrial and scientific use only | New Psychoactive Substances Act (NpSG) wikipedia.org |
Challenges in Forensic Identification of Novel SCRA Analogs and Analog Act Implications
The constant evolution of synthetic cannabinoid receptor agonists (SCRAs) presents significant challenges for forensic chemists and toxicologists. researchgate.net The primary challenge is the sheer number and rapid emergence of new analogs, often created by clandestine chemists to circumvent drug laws. ojp.gov This dynamic landscape means that forensic laboratories must constantly update their analytical methods and reference material libraries to detect and identify these novel compounds. researchgate.net
A major hurdle in the identification of a new SCRA like this compound is the initial lack of a certified reference standard. Without a known standard for comparison, the identification process is more complex and time-consuming, often requiring advanced techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. researchgate.net
The legal prosecution of cases involving novel SCRAs is also fraught with challenges, particularly under legislation like the US Federal Analogue Act. dallasnews.com This act allows for the prosecution of substances that are "substantially similar" in chemical structure and pharmacological effect to a Schedule I or II controlled substance. dallasnews.com However, the term "substantially similar" is not clearly defined from a scientific standpoint, leading to legal battles and inconsistent court rulings. dallasnews.comthefederalcriminalattorneys.com
To secure a conviction under the Analogue Act, prosecutors must prove that the defendant knew the substance was a controlled substance analog. dallasnews.com This can be difficult, as manufacturers often label their products as "not for human consumption" and constantly alter the chemical makeup of the substances to stay one step ahead of specific bans. tdcaa.com Defense attorneys frequently challenge the government's assertion of "substantial similarity" by presenting expert testimony from chemists who argue that the structural differences between the novel compound and a controlled substance are significant. dallasnews.com This has led to a number of drug trafficking cases involving synthetic cannabinoids falling apart or resulting in acquittals. dallasnews.com
Epidemiological Surveillance and Public Health Monitoring of Adb Hexinaca
Geographical Distribution and Temporal Trends of ADB-HEXINACA Detection
This compound began appearing on the new psychoactive substances market around 2021 researchgate.netnih.gov. Its initial detection was reported in the United Kingdom in April 2021, found in seized herbal material and subsequently in infused papers in Scottish prisons by May 2021 oup.commmu.ac.ukdiva-portal.org. Concurrently, in April 2021, this compound was identified in a seized herbal sample in the United States oup.comdiva-portal.org. Retrospective analysis of mass spectrometry data from British Columbia, Canada, also identified this compound between August 2019 and August 2022 michaelskinnider.com.
| Location | Detection Period/Year | Prevalence Data | Source(s) |
| Germany (Freiburg) | Up to Dec 2022 | 3.5% of SCRA+ urine samples; 5.5% of SCRA+ blood/serum samples | researchgate.netnih.gov |
| United States | 2021 | Identified in 118 drug reports (NFLIS) | oup.comdiva-portal.org |
| United Kingdom | April 2021 | Detected in seized herbal material | oup.commmu.ac.ukdiva-portal.org |
| Scottish Prisons | May 2021 | First detection in infused papers | oup.comdiva-portal.org |
| Canada (British Columbia) | Aug 2019 - Aug 2022 | Identified in retrospective mass spectrometry data from clinical samples | michaelskinnider.com |
Role of Early Warning Systems (EWS) in Monitoring Emergent SCRAs
Early Warning Systems (EWS) and dedicated monitoring programs play a critical role in the public health response to emergent synthetic cannabinoid receptor agonists (SCRAs) like this compound europa.eudrugsandalcohol.ie. These systems are designed to detect the initial emergence of novel psychoactive substances (NPS) and track fluctuations in their prevalence, providing essential data for risk assessment and policy development drugsandalcohol.ieunodc.org.
International bodies, such as the United Nations Office on Drugs and Crime (UNODC) through its Early Warning Advisory (EWA) on NPS, continuously monitor the global NPS market, with SCRAs consistently representing one of the largest and most rapidly evolving groups unodc.org. National and regional initiatives, including those coordinated by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), establish frameworks for early warning, risk assessment, and the implementation of control measures to rapidly respond to NPS threats europa.eubruker.com. These systems facilitate the timely identification of new substances, thereby reducing the time lag between their appearance and legislative control, which is crucial for mitigating potential public health harms unodc.org. Furthermore, specific environments, such as prisons, can act as crucial early warning systems by flagging the emergence of new substances and novel usage patterns before they become widespread in the general population researchgate.net.
Prevalence of this compound in Forensic Samples (Excluding Human Clinical Outcomes)
This compound has been detected in a variety of forensic samples, including seized drug materials and biological specimens analyzed in toxicology casework. In Germany, prevalence data from Freiburg indicated that this compound was found in 3.5% of SCRA-positive urine samples and 5.5% of SCRA-positive blood/serum samples analyzed up to December 2022 researchgate.netnih.gov. In the United States, the substance was identified in 118 drug reports documented by the National Forensic Laboratory Information System (NFLIS) in 2021 oup.comdiva-portal.org.
The compound's emergence was noted in the United Kingdom in April 2021, with detections in seized herbal material and later in infused papers seized in Scottish prisons by May 2021 oup.commmu.ac.ukdiva-portal.org. Simultaneously, this compound was identified in a seized herbal sample in the USA during April 2021 oup.comdiva-portal.org. Retrospective analysis of mass spectrometry data from clinical samples in British Columbia, Canada, also revealed the presence of this compound between August 2019 and August 2022 michaelskinnider.com. Additionally, this compound has been reported as a substance detected in prison samples that warrants further investigation researchgate.net.
Challenges in Surveillance of Rapidly Evolving NPS Markets
The surveillance of rapidly evolving New Psychoactive Substance (NPS) markets, particularly for synthetic cannabinoid receptor agonists (SCRAs) such as this compound, presents substantial challenges for public health and forensic agencies researchgate.net. A primary obstacle is the continuous chemical diversification driven by clandestine chemists who modify existing structures or create novel analogues to circumvent legal controls, leading to a rapid and dynamic evolution of the market diva-portal.orgbruker.comresearchgate.netacs.org. This constant innovation means that analytical methods require perpetual updates to remain effective researchgate.netresearchgate.net.
The sheer volume of emerging SCRAs, with new compounds routinely appearing and disappearing from circulation, complicates monitoring efforts axisfortox.com. Further chemical modifications, as observed within the ADB-series, can lead to a proliferation of potent analogues entering the market unodc.org. The limited availability of comprehensive physicochemical and pharmacokinetic data for many new NPS hinders accurate interpretation of analytical toxicology results and effective risk assessment researchgate.netdiva-portal.org. Moreover, variability in SCRA concentrations within products and across different batches, coupled with the use of diverse matrices for distribution (e.g., infused papers, herbal materials, powders, vape pods), adds significant complexity to detection and surveillance mmu.ac.ukacs.orgunodc.org. International and national legislative actions, while essential for control, can also influence market dynamics, prompting the rapid development of new substances designed to evade these regulations diva-portal.orgresearchgate.netresearchgate.net.
Compound Names Mentioned:
| Compound Name |
|---|
| This compound |
| ADB-BINACA |
| ADB-BUTINACA |
| ADB-FUBIATA |
| ADB-CHMINACA |
| ADB-4en-PINACA |
| ADB-5Br-INACA |
| ADB-5'Br-BINACA |
| ADB-P7IACA |
| 5F-ADB |
| 5F-MDMB-PICA |
| MDMB-4en-PINACA |
| MDMB-INACA |
| MDMB-5Br-INACA |
| AB-CHMINACA |
| 4F-MDMB-BINACA |
| 4F-MDMB-BICA |
| Cumyl-CBMICA |
| JWH-018 |
| JWH-015 |
| JWH-019/-122 |
| JWH-081 |
| JWH-210 |
| JWH-250 |
| MMB-4en-PICA |
| 5-ADB |
| Naphthyl-U-47700 |
| Etaqualone |
| Eutylone |
| α-PiHP |
| Metonitazene |
| N-ethylpentedrone |
| BZO-HEXOXIZID |
| BZO-POXIZID |
| 5F-BZO-POXIZID |
| BZO-4en-POXIZID |
| BZO-CHMOXIZID |
| ADB-PHETINACA |
| EDMB-PINACA |
| CH-PIATA |
| Protonitazene |
| Isotonitazene |
| Metonitazene |
| N-Pyrrolidino Eto |
Future Research Directions and Unanswered Questions
Advanced In Silico Modeling for Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Prediction
Understanding how the chemical structure of SCRAs like ADB-HEXINACA dictates their biological activity and metabolic fate is paramount for predicting the behavior of new analogues.
Structure-Activity Relationships (SAR): Previous research has established this compound as a potent and efficacious agonist at cannabinoid receptor 1 (CB1) and has also been evaluated at CB2 receptors nih.govugent.beacs.org. Initial studies have employed in silico methods, such as induced fit docking, to rationalize observed structure-activity relationships (SAR) among this compound and its analogues nih.govugent.be. However, the potential for more sophisticated computational approaches, including machine learning algorithms trained on extensive datasets of SCRAs, could further refine predictions of binding affinity and functional efficacy. Such advanced modeling could identify key structural motifs responsible for high potency and efficacy, potentially predicting the activity of novel, uncharacterized compounds before their synthesis and experimental evaluation.
Structure-Metabolism Relationships (SMR): The metabolism of this compound has been investigated, revealing that the majority of biotransformation occurs on the hexyl tail, yielding products like 5-oxo-hexyl (M9) and 4-hydroxy-hexyl (M8) metabolites, which are recommended as biomarkers diva-portal.orgnih.gov. Studies suggest that longer alkyl chains on tert-leucinamide SCRAs generally lead to greater metabolism on the tail moiety nih.gov. Future research should leverage advanced in silico tools to predict a broader spectrum of metabolic pathways, including phase I and phase II reactions, potential reactive metabolites, and metabolic stability across different biological systems. This could significantly aid in anticipating the pharmacokinetic profiles and potential toxicological risks of newly emerging SCRAs.
Investigation of Receptor Biased Agonism and Polypharmacology of this compound
The interaction of this compound with cannabinoid receptors and other biological targets warrants deeper investigation beyond simple agonistic activity.
Receptor Biased Agonism: this compound exhibits potent and efficacious agonism at CB1 receptors, demonstrating significant activity in both Gβγ-coupled signaling (Emax = 124 ± 5%) and β-arrestin 2 recruitment assays (Emax = 793 ± 42.5%) nih.govugent.beacs.org. Future research should explore whether this compound displays biased agonism, meaning it preferentially activates certain downstream signaling pathways (e.g., G-protein coupling) over others (e.g., β-arrestin recruitment). Identifying such bias could elucidate differential pharmacological effects and potentially explain varied clinical presentations or therapeutic opportunities.
Polypharmacology: While its activity at CB1 and CB2 receptors is established, the full extent of this compound's interaction with other receptor systems remains largely uncharacterized. Comprehensive screening for off-target binding and functional effects across a wide array of receptors, ion channels, and transporters is needed. Understanding its polypharmacological profile is crucial for a complete assessment of its biological effects and potential adverse outcomes.
Exploration of Stereoisomeric Differences in Pharmacological Activity and Metabolism
The specific stereochemistry of this compound, particularly the (S)-enantiomer at the tert-leucine amide moiety, has been identified in synthesis and metabolism studies diva-portal.orgwikipedia.orgcaymanchem.comresearchgate.netmmu.ac.uk.
Pharmacological Activity: Although the (S)-enantiomer of this compound has been studied, a thorough comparative analysis of the pharmacological activity of potential stereoisomers, such as the (R)-enantiomer or the racemic mixture, at CB1 and CB2 receptors is lacking. Investigating these stereoisomers could reveal significant differences in binding affinity, efficacy, and signaling bias, providing a more nuanced understanding of this compound's action.
Metabolism: Similarly, research should investigate whether different stereoisomers of this compound exhibit distinct metabolic pathways or rates of metabolism. In vitro studies using hepatocytes with both enantiomers or the racemic mixture could identify unique metabolites or differences in metabolic clearance, which could have implications for their respective pharmacokinetic profiles and duration of action.
Development of Standardized Protocols for Comprehensive NPS Characterization
The rapid evolution of NPS requires robust and standardized analytical methodologies for their identification and quantification.
Standardization of Analytical Methods: While techniques like GC-MS and LC-QTOF-MS have been successfully applied to characterize this compound diva-portal.orgmmu.ac.ukcfsre.orgresearchgate.net, and specific GC-EI-MS methods have been validated for its quantification mmu.ac.ukresearchgate.net, there is a need for standardized, multi-laboratory protocols. Harmonizing sample preparation, chromatographic conditions, and mass spectrometric parameters is essential for ensuring consistent and reliable identification and quantification of this compound and other emerging SCRAs across different forensic laboratories.
Advanced Characterization Techniques: Future efforts should focus on the development and validation of advanced analytical techniques for the rapid and unambiguous characterization of this compound and its metabolites in complex biological and seized samples. This includes leveraging high-resolution mass spectrometry (HRMS), ion mobility spectrometry, and advanced NMR techniques. The establishment of certified reference materials for a wider range of this compound metabolites would also greatly enhance the accuracy and reliability of toxicological analyses.
Implications for Forensic Science and Regulatory Policy Based on Scientific Understanding
The scientific understanding of this compound's properties directly informs its detection in forensic investigations and the development of appropriate regulatory controls.
Forensic Detection and Toxicology: Continued research is vital for developing and validating sensitive and specific analytical methods for detecting this compound and its primary metabolites in various biological matrices, including blood, urine, and hair. Understanding the stability of the compound and its metabolites in post-mortem samples is also critical for forensic toxicology casework. The identification of reliable urinary biomarkers, such as the 5-oxo-hexyl (M9) and 4-hydroxy-hexyl (M8) metabolites, is a significant step in confirming consumption diva-portal.orgnih.gov.
Regulatory Policy: The scientific data on this compound's prevalence, pharmacological potency, and potential for harm is essential for informing regulatory decisions. For instance, while ADB-PINACA is scheduled in the US, this compound is not explicitly federally scheduled, though it may be controlled at the state level cfsre.org. Countries like the UK (Class B), Canada (Schedule II), and Germany (NpSG) have implemented controls wikipedia.org. Comparative analysis of this compound's potency and effects relative to controlled substances can guide risk assessments and the development of effective legal frameworks. The continuous emergence of structurally similar analogues necessitates a proactive and adaptive regulatory approach, potentially through analogue legislation or broader class-based scheduling.
Q & A
Q. Key Considerations for Researchers
- Data Contradiction Analysis : Use iterative hypothesis testing and multi-laboratory validation to address conflicting findings .
- Ethical & Reproducibility Standards : Follow journal guidelines (e.g., Advanced Journal of Chemistry) for transparent methodology and data sharing .
- Literature Gaps : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize understudied areas, such as long-term metabolite stability or interspecies metabolic differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
